molecular formula C10H16ClNO2 B13490341 (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride

Cat. No.: B13490341
M. Wt: 217.69 g/mol
InChI Key: DKXSYCRBAPAYTP-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-dimethoxy-4-methylphenylmethanol.

    Oxidation: The intermediate is then oxidized to form 2,5-dimethoxy-4-methylbenzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with ammonia or an amine to form (2,5-Dimethoxy-4-methylphenyl)methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which leads to altered perception and mood. The molecular pathways involved include modulation of serotonin signaling and downstream effects on neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties compared to other phenethylamine derivatives. Its combination of methoxy and methyl groups contributes to its unique interaction with neurotransmitter receptors .

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

(2,5-dimethoxy-4-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7-4-10(13-3)8(6-11)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H

InChI Key

DKXSYCRBAPAYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CN)OC.Cl

Origin of Product

United States

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